molecular formula C8H8N2O3S2 B2502132 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione CAS No. 182558-47-0

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione

Cat. No.: B2502132
CAS No.: 182558-47-0
M. Wt: 244.28
InChI Key: NGOXBDKVNKGRTK-UHFFFAOYSA-N
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Description

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione (CAS 182558-47-0) is a high-purity synthetic compound with a molecular formula of C8H8N2O3S2 and a molecular weight of 244.29 g/mol . This complex molecule features a rhodanine (2-thioxo-4-thiazolidinone) heterocycle linked to a glutarimide (piperidine-2,6-dione) moiety. Rhodanine derivatives are a privileged scaffold in modern medicinal chemistry and drug discovery, extensively studied for their diverse pharmacological profiles . They are recognized as a key structural motif in the development of hit- and lead-compounds for various diseases. The planar 1,3-thiazolidine ring system in related structures is known to participate in crystal packing through various intermolecular interactions, including N—H⋯O, C—H⋯O, and C—H⋯S hydrogen bonds, which can be relevant for material science and crystallography research . This specific compound is offered for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound in various quantities, with purities guaranteed at >90% .

Properties

IUPAC Name

1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S2/c11-5-2-1-3-6(12)9(5)10-7(13)4-15-8(10)14/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOXBDKVNKGRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)N2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of piperidine-2,6-dione with a thioamide derivative in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones .

Scientific Research Applications

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Table 1: Key Structural Features of Piperidine-2,6-dione Derivatives
Compound Name Substituents/Modifications Molecular Formula Key References
1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione 1,3-Thiazolidinone ring with sulfanylidene and 3-methoxybenzylidene C₁₆H₁₃N₃O₄S₂
Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)piperidine-2,6-dione) Isoindole ring with amino group at 4-position C₁₃H₁₃N₃O₃
3-(4-Nitro-1-oxo-isoindoline-2-yl)piperidine-2,6-dione Isoindoline ring with nitro group at 4-position C₁₂H₁₀N₄O₅
3-(4-((4-Morpholinomethylbenzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione Benzyl ether-linked morpholinomethyl group at isoindoline 4-position C₂₅H₂₈N₄O₅
1-(2-(1H-imidazol-4-yl)ethyl)piperidine-2,6-dione Ethyl linker with imidazole substituent C₁₀H₁₃N₃O₂

Key Observations :

  • The target compound integrates a thiazolidinone-sulfanylidene system, distinguishing it from isoindole/isoindoline-based derivatives like Lenalidomide or nitro-substituted analogues. The sulfur atoms in the thiazolidinone ring may enhance binding to metal ions or enzymes compared to nitrogen-rich analogues .
  • Lenalidomide’s amino-substituted isoindole moiety is critical for its immunomodulatory activity, targeting cereblon (CRBN) in ubiquitin ligase complexes to degrade oncoproteins like IKZF1/3 in multiple myeloma .
  • The nitro-substituted isoindoline () lacks clinical data but may serve as a precursor for reduced amine derivatives, similar to prodrug strategies .

Pharmacological and Therapeutic Profiles

Key Findings :

  • Lenalidomide ’s efficacy in systemic lupus erythematosus (SLE) and myeloma is well-documented, with polymorphic forms (e.g., anhydrous Form-I) optimized for stability and bioavailability .
  • The morpholinomethylbenzyl derivative () expands therapeutic utility to immune-related disorders, though its exact target remains uncharacterized.
  • The imidazole-linked derivative () highlights the versatility of piperidine-2,6-dione scaffolds in targeting cytokine-driven pathologies like psoriasis.

Biological Activity

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and antitumor properties, mechanisms of action, and potential applications in medicine.

  • IUPAC Name : 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione
  • Molecular Weight : 244.3 g/mol
  • CAS Number : 182558-47-0

Antimicrobial Activity

Research indicates that 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacteria and fungi. The compound's mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways.

MicroorganismActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Antitumor Activity

The compound also demonstrates promising antitumor effects. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation.

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical)12.5
MCF7 (breast)15.0

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as acetylcholinesterase and aldose reductase, which are critical in neurological and metabolic pathways.
  • Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, preventing cancer cell division.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, the antimicrobial efficacy of the compound was evaluated against multiple pathogens. Results showed a significant reduction in bacterial growth when treated with varying concentrations of the compound.

Study 2: Antitumor Effects

A preclinical trial assessed the antitumor effects of 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione on xenograft models. The results indicated a marked decrease in tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione, and what critical parameters govern yield and purity?

  • Methodological Answer :

  • Multi-step organic synthesis : Begin with functionalizing the piperidine-2,6-dione core, followed by thiazolidinone ring formation. Key steps include cyclocondensation of thiourea derivatives with α-keto acids or esters under reflux conditions (e.g., ethanol, 80°C for 3–6 hours) .
  • Catalytic systems : Piperidine may act as a base catalyst in Knoevenagel condensations for thiazolidinone formation, requiring strict anhydrous conditions to avoid side reactions .
  • Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is essential to isolate the product with >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer :

  • Spectroscopic techniques :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the thiazolidinone ring (δ 170–175 ppm for C=O) and piperidine protons (δ 2.5–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard mitigation : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS H315, H319) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., thionyl chloride) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste streams .

Advanced Research Questions

Q. How can polymorphic forms of this compound be controlled during synthesis, and what analytical methods differentiate them?

  • Methodological Answer :

  • Polymorph control : Adjust solvent polarity (e.g., switching from DMF to acetone) and cooling rates during crystallization. Slower cooling favors thermodynamically stable forms .
  • Characterization : Use XRPD to identify lattice differences and DSC to detect melting point variations (ΔT > 5°C between forms) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • Thione reactivity : The sulfanylidene group (C=S) acts as a soft nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form thioethers. Monitor via TLC in hexane:ethyl acetate .
  • Piperidine ring : The lactam moiety undergoes hydrolysis under acidic conditions (e.g., 6M HCl, reflux) to yield glutaric acid derivatives, confirmed by FTIR loss of C=O stretches at 1700 cm1^{-1} .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how should conflicting cytotoxicity data be resolved?

  • Methodological Answer :

  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values <50 µg/mL indicating potency .
  • Data conflicts : Replicate assays in triplicate, control for solvent effects (e.g., DMSO ≤1% v/v), and validate via time-kill curves .

Q. How can statistical design of experiments (DoE) optimize reaction conditions for scalable synthesis?

  • Methodological Answer :

  • Factorial design : Vary temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent (ethanol vs. THF) to identify optimal yield/purity trade-offs .
  • Response surface modeling : Use software (e.g., JMP) to predict ideal conditions, reducing experimental runs by 40–60% while maintaining robustness .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Methodological Answer :

  • Reproducibility checks : Verify reagent purity (e.g., ≥99% thiourea) and moisture control (e.g., molecular sieves in solvents) .
  • Advanced characterization : Employ 2D NMR (HSQC, HMBC) to resolve stereochemical ambiguities, or SC-XRD for absolute configuration confirmation .

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